N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrothiophene-2-carboxamide; hydrochloride is a complex organic compound classified within the category of organonitrogen heterocyclic compounds. It features a benzothiazole structure, which is significant in medicinal chemistry due to its diverse biological activities. The molecular formula for this compound is , and it possesses a molecular weight of approximately 375.5 g/mol .
The synthesis of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrothiophene-2-carboxamide typically involves several steps:
Each step requires optimization for yield and purity, often utilizing techniques such as high-performance liquid chromatography for purification and characterization.
The molecular structure of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrothiophene-2-carboxamide can be described using various structural representations:
InChI=1S/C19H25N3O3S/c1-21(2)8-9-22(18(23)13-6-4-3-5-7-13)19-20-14-10-15-16(25-12-24-15)11-17(14)26-19/h10-11,13H,3-9,12H2,1-2H3
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4CCCCC4
These notations provide insight into the compound's connectivity and stereochemistry. The presence of multiple functional groups contributes to its potential reactivity and biological activity .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's properties for specific applications in research and development .
The mechanism of action for N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrothiophene-2-carboxamide involves interactions at the molecular level that can influence biological pathways:
Further studies are required to elucidate its precise mechanisms in various biological contexts .
The physical and chemical properties of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrothiophene-2-carboxamide include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 375.5 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Solubility | Not Available |
These properties suggest that while detailed data on solubility and phase transitions are lacking, the compound's structure indicates potential stability under standard laboratory conditions .
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrothiophene-2-carboxamide has several scientific uses:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5